Broad-Spectrum Inactivity in MLPCN HTS
CAS 875160-56-8 was profiled across >30 MLPCN screening assays and returned ‘Inactive’ as the activity outcome in all evaluated panels [1]. This contrasts sharply with the structurally related 5-bromo-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide, which registered active (EC50 = 67.6 μM) in a streptokinase expression inhibition assay [2]. The consistent inactivity of the 2-amino analog across diverse targets—including kinases (MEK5), viral proteases (SARS 3CLPro), ion channels (Kir2.1, hERG), and bacterial enzymes—establishes a clearly differentiated, clean background profile.
| Evidence Dimension | Selectivity / Promiscuity Profile |
|---|---|
| Target Compound Data | Inactive in all >30 MLPCN assays (0 confirmed hits) |
| Comparator Or Baseline | 5-bromo-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide: Active, EC50 = 6.76 × 10^4 nM (67.6 μM) in streptokinase inhibition |
| Quantified Difference | > 30-fold differential in hit rate; EC50 difference of at least 2 orders of magnitude where comparator is active |
| Conditions | MLPCN primary and confirmatory HTS assays; cell-based and biochemical formats |
Why This Matters
This profile makes 875160-56-8 a validated negative control scaffold for high-content screening, reducing false-positive rates in library screening campaigns.
- [1] PubChem BioAssay Summary, AID 1490–1766. Activity Outcome = 'Inactive' for CID 8893265. View Source
- [2] BindingDB, Entry BDBM115045. EC50 = 6.76E+4 nM for 5-bromo-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide in streptokinase expression inhibition assay. View Source
